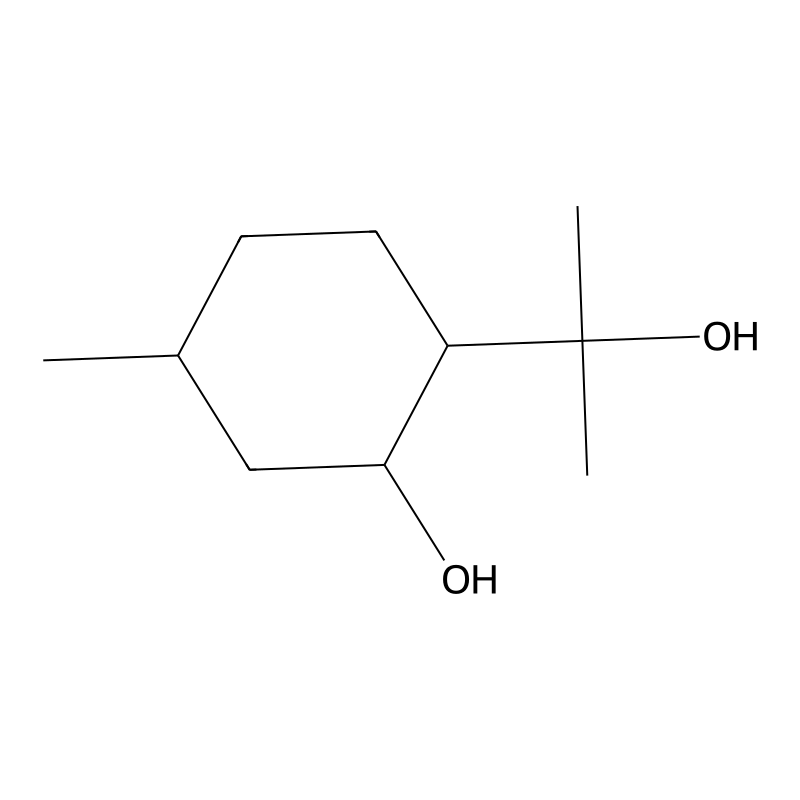p-Menthane-3,8-diol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble (in ethanol)
Synonyms
Canonical SMILES
Antimicrobial Properties
Studies have investigated the potential antimicrobial properties of PMD against various bacteria and fungi. Some research suggests PMD exhibits activity against specific strains of bacteria, including Staphylococcus aureus and Escherichia coli []. Additionally, PMD has shown antifungal properties against Candida albicans, a common fungal pathogen []. However, further research is needed to fully understand the mechanisms of action and potential applications of PMD as an antimicrobial agent.
Anti-inflammatory Properties
Research suggests PMD may possess anti-inflammatory properties. Studies have shown PMD can reduce the production of inflammatory mediators in certain cell types, potentially offering therapeutic benefits for conditions like inflammatory bowel disease and arthritis [, ]. However, further investigation is needed to determine the efficacy and safety of PMD for these purposes.
Other Potential Applications
Preliminary research suggests PMD may have applications in other areas, including:
p-Menthane-3,8-diol is notable for its use in insect repellents, where it exhibits effectiveness comparable to the widely used N,N-diethyl-meta-toluamide (DEET) when applied in equivalent quantities . It is primarily extracted from the leaves and twigs of eucalyptus plants and can also be synthesized through various chemical processes.
The synthesis of p-menthane-3,8-diol typically involves the cyclization and hydration of citronellal. This reaction can be catalyzed using dilute sulfuric acid or sustainable carbon acid catalysts derived from lignin . The general reaction pathway includes:
- Cyclization of Citronellal: Citronellal undergoes cyclization to form isopulegol.
- Hydration: Isopulegol is then hydrated to yield p-menthane-3,8-diol.
In some cases, this process may also lead to the formation of PMD-citronellal acetal as a by-product .
p-Menthane-3,8-diol has been studied for its biological effects, particularly in relation to its use as an insect repellent. Research indicates that it possesses lower toxicity compared to DEET while maintaining similar efficacy against mosquito bites . Additionally, studies have shown that exposure to p-menthane-3,8-diol does not produce significant adverse effects in laboratory animals, with no observable toxicity at certain exposure levels .
Several methods exist for synthesizing p-menthane-3,8-diol:
- Conventional Acid-Catalyzed Synthesis: This method utilizes dilute sulfuric acid to catalyze the reaction between citronellal and water.
- Lignin-Derived Catalysts: Recent studies have explored using sustainable carbon acid catalysts derived from alkaline lignin. This method has shown high conversion rates of citronellal (up to 97%) and yields of p-menthane-3,8-diol (up to 86%) in environmentally friendly conditions .
- Prins Reaction: Another established method involves the Prins reaction of citronellal .
p-Menthane-3,8-diol is primarily utilized as an active ingredient in insect repellents due to its effective repellent properties against mosquitoes and other pests. It is also incorporated into various personal care products for its cooling sensation and pleasant aroma. Beyond repellent applications, it has potential uses in pharmaceuticals and cosmetics due to its low toxicity profile.
Similar Compounds: Comparison
Several compounds share structural similarities or functional properties with p-menthane-3,8-diol:
| Compound Name | Similarity | Unique Feature |
|---|---|---|
| N,N-Diethyl-meta-toluamide | Insect repellent properties | Widely used but higher toxicity |
| Ethyl butylacetylaminopropionate | Insect repellent properties | Synthetic origin with different chemical structure |
| Icaridin | Insect repellent properties | Broad-spectrum efficacy; less odor |
| Permethrin | Insecticide | Used on clothing; more potent against insects |
p-Menthane-3,8-diol stands out due to its natural origin and lower toxicity compared to many synthetic alternatives like DEET and permethrin. Its effectiveness as a repellent combined with a favorable safety profile makes it a unique option in the market.
Physical Description
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 36 of 1399 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 1363 of 1399 companies with hazard statement code(s):;
H226 (99.27%): Flammable liquid and vapor [Warning Flammable liquids];
H318 (94.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms


Flammable;Corrosive
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








